Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°): Quantified Thermodynamic Differentiation from Methoxy Analogs
The gas-phase standard molar enthalpy of formation (ΔfH°) of 6-methyl-1-indanone was experimentally determined as −95.1 ± 2.8 kJ·mol⁻¹ via static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry, combined with computational validation at the G3(MP2)//B3LYP level [1]. In direct comparison, 6-methoxy-1-indanone exhibits a ΔfH° of −216.0 ± 3.4 kJ·mol⁻¹, and 5,6-dimethoxy-1-indanone exhibits −356.7 ± 3.4 kJ·mol⁻¹ under identical experimental conditions [1]. The calculated ΔfH° values from ab initio methods closely match experimental data: −93.0 kJ·mol⁻¹ for 6-methyl-1-indanone, −215.6 kJ·mol⁻¹ for 6-methoxy-1-indanone, and −361.9 kJ·mol⁻¹ for 5,6-dimethoxy-1-indanone [2]. These data demonstrate that methoxy substitution imparts significantly greater thermodynamic stabilization than methyl substitution, with a difference of approximately 121 kJ·mol⁻¹ between the methyl and methoxy analogs.
| Evidence Dimension | Gas-phase standard molar enthalpy of formation (ΔfH°) |
|---|---|
| Target Compound Data | −95.1 ± 2.8 kJ·mol⁻¹ (experimental) |
| Comparator Or Baseline | 6-Methoxy-1-indanone: −216.0 ± 3.4 kJ·mol⁻¹; 5,6-Dimethoxy-1-indanone: −356.7 ± 3.4 kJ·mol⁻¹ |
| Quantified Difference | ΔΔfH° ≈ 121 kJ·mol⁻¹ (methyl vs. methoxy); ≈ 262 kJ·mol⁻¹ (methyl vs. dimethoxy) |
| Conditions | T = 298.15 K, gaseous phase; static-bomb combustion calorimetry and Calvet microcalorimetry; G3(MP2)//B3LYP computational validation |
Why This Matters
This 121 kJ·mol⁻¹ difference in formation enthalpy indicates that 6-methyl-1-indanone is thermodynamically distinct from methoxy analogs, impacting reaction energetics in combustion, pyrolysis, and biomass degradation studies.
- [1] Silva, A. L. R.; Lima, A. C. M. O.; Ribeiro da Silva, M. D. M. C. Energetic characterization of indanone derivatives involved in biomass degradation. Journal of Thermal Analysis and Calorimetry 2018, 134, 1267–1276. View Source
- [2] PMC7664059, Table 10. Experimental and calculated gas-phase standard molar enthalpies of formation (ΔfH°) for indanone derivatives. View Source
